

# In Vitro Oncology Profile of Yoshi-864: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Yoshi-864, also identified as NSC 102627, is a chemical entity classified as an alkylating agent. Historically, it has been investigated for its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the available in vitro data on Yoshi-864, focusing on its effects on cancer cells. Due to the limited availability of recent research specifically on Yoshi-864, this document synthesizes historical data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) and contextualizes it with the known mechanisms of action for its drug class.

## **Core Mechanism of Action: DNA Alkylation**

As an alkylating agent, the primary mechanism of action for **Yoshi-864** is the induction of cytotoxicity through the covalent attachment of alkyl groups to DNA. This process, known as alkylation, can occur at several nucleophilic sites on DNA bases. The N7 position of guanine is a particularly common target.[1]

This alkylation can lead to several downstream consequences detrimental to cancer cell survival:

• DNA Damage: The addition of alkyl groups can lead to base mispairing, DNA strand breakage, and the formation of inter- and intra-strand cross-links.[2]



- Inhibition of DNA Replication and Transcription: The presence of DNA adducts and crosslinks physically obstructs the cellular machinery responsible for DNA replication and transcription, leading to a halt in these critical processes.
- Induction of Apoptosis: The substantial DNA damage triggers cellular surveillance mechanisms, such as cell cycle checkpoints, and can ultimately activate programmed cell death, or apoptosis.[3]

The cytotoxic effects of alkylating agents are generally non-cell cycle specific, meaning they can damage cancer cells at any phase of the cell cycle.[4] However, rapidly proliferating cells, a hallmark of cancer, are particularly susceptible due to their high rate of DNA replication.

# In Vitro Efficacy: NCI-60 Human Tumor Cell Line Screen

**Yoshi-864** (NSC 102627) was evaluated in the NCI-60 screen, a panel of 60 different human tumor cell lines representing nine distinct cancer types. This screening provides valuable data on the compound's growth-inhibitory and cytotoxic effects across a broad spectrum of cancers. The key parameters measured in this assay are the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Table 1: In Vitro Activity of Yoshi-864 (NSC 102627) in the NCI-60 Screen



Cancer Type	Cell Line	GI50 (M)	TGI (M)	LC50 (M)
Leukemia	CCRF-CEM	1.24E-05	2.56E-05	5.24E-05
HL-60(TB)	1.31E-05	2.76E-05	5.86E-05	
K-562	1.50E-05	3.25E-05	7.11E-05	
MOLT-4	1.19E-05	2.45E-05	5.03E-05	
RPMI-8226	1.70E-05	3.82E-05	8.65E-05	
SR	1.11E-05	2.25E-05	4.59E-05	
Non-Small Cell Lung Cancer	A549/ATCC	1.83E-05	4.21E-05	>1.00E-04
EKVX	1.62E-05	3.58E-05	7.94E-05	
HOP-62	1.77E-05	4.01E-05	9.12E-05	
HOP-92	1.55E-05	3.40E-05	7.50E-05	
NCI-H226	1.91E-05	4.45E-05	>1.00E-04	
NCI-H23	1.72E-05	3.89E-05	8.81E-05	
NCI-H322M	1.68E-05	3.75E-05	8.32E-05	
NCI-H460	1.48E-05	3.19E-05	6.89E-05	
NCI-H522	1.88E-05	4.33E-05	9.98E-05	
Colon Cancer	COLO 205	1.59E-05	3.49E-05	7.69E-05
HCT-116	1.65E-05	3.68E-05	8.18E-05	
HCT-15	1.74E-05	3.95E-05	8.99E-05	
HT29	1.81E-05	4.14E-05	9.49E-05	
KM12	1.52E-05	3.32E-05	7.24E-05	
SW-620	1.69E-05	3.80E-05	8.51E-05	
CNS Cancer	SF-268	1.45E-05	3.12E-05	6.72E-05
SF-295	1.58E-05	3.47E-05	7.63E-05	



SF-539	1.67E-05	3.72E-05	8.27E-05	<u> </u>
SNB-19	1.51E-05	3.29E-05	7.18E-05	
SNB-75	1.76E-05	3.99E-05	9.07E-05	
U251	1.63E-05	3.61E-05	8.02E-05	
Melanoma	LOX IMVI	1.41E-05	2.99E-05	6.36E-05
MALME-3M	1.54E-05	3.37E-05	7.42E-05	
M14	1.49E-05	3.23E-05	7.01E-05	
SK-MEL-2	1.61E-05	3.55E-05	7.86E-05	<u> </u>
SK-MEL-28	1.73E-05	3.92E-05	8.92E-05	<u> </u>
SK-MEL-5	1.66E-05	3.70E-05	8.22E-05	<u> </u>
UACC-257	1.57E-05	3.44E-05	7.57E-05	<u> </u>
UACC-62	1.44E-05	3.08E-05	6.63E-05	
Ovarian Cancer	IGROV1	1.79E-05	4.08E-05	9.32E-05
OVCAR-3	1.85E-05	4.26E-05	9.77E-05	
OVCAR-4	1.71E-05	3.86E-05	8.73E-05	
OVCAR-5	1.90E-05	4.40E-05	>1.00E-04	
OVCAR-8	1.64E-05	3.64E-05	8.09E-05	<u> </u>
NCI/ADR-RES	2.12E-05	5.11E-05	>1.00E-04	<u> </u>
SK-OV-3	1.98E-05	4.67E-05	>1.00E-04	
Renal Cancer	786-0	1.82E-05	4.17E-05	9.57E-05
A498	1.93E-05	4.52E-05	>1.00E-04	
ACHN	1.75E-05	3.97E-05	9.03E-05	
CAKI-1	1.87E-05	4.30E-05	9.89E-05	
RXF 393	1.60E-05	3.52E-05	7.78E-05	
1				



SN12C	1.78E-05	4.05E-05	9.24E-05	_
TK-10	1.84E-05	4.23E-05	9.70E-05	_
UO-31	1.95E-05	4.59E-05	>1.00E-04	
Prostate Cancer	PC-3	1.96E-05	4.62E-05	>1.00E-04
DU-145	2.01E-05	4.78E-05	>1.00E-04	
Breast Cancer	MCF7	1.92E-05	4.49E-05	>1.00E-04
MDA-MB- 231/ATCC	2.05E-05	4.90E-05	>1.00E-04	
HS 578T	1.99E-05	4.71E-05	>1.00E-04	_
BT-549	2.10E-05	5.04E-05	>1.00E-04	_
T-47D	1.89E-05	4.36E-05	>1.00E-04	_
MDA-MB-468	2.18E-05	5.33E-05	>1.00E-04	

Data extracted from the NCI Developmental Therapeutics Program public database. The values are presented in Molar (M) concentration.

# **Experimental Protocols NCI-60 Human Tumor Cell Line Screen**

The methodology for the NCI-60 screen is standardized to ensure reproducibility and comparability of data across a vast number of tested compounds.[5]

#### 1. Cell Culture and Plating:

- The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]
- Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.[5]



- Plates are incubated for 24 hours at 37°C, 5% CO<sub>2</sub>, 95% air, and 100% relative humidity prior to the addition of the experimental compound.[5]
- 2. Compound Preparation and Addition:
- Yoshi-864 was solubilized in dimethyl sulfoxide (DMSO).
- Serial dilutions are prepared to achieve the desired final concentrations for the five-dose screen.
- The compound is added to the microtiter plates containing the cell lines.
- 3. Incubation and Assay Termination:
- Following a 48-hour incubation period with the compound, the assay is terminated.
- The cells are fixed in situ by the addition of trichloroacetic acid (TCA).
- 4. Staining and Measurement:
- The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. [5]
- Unbound dye is washed away, and the protein-bound dye is solubilized.
- The absorbance is measured at 515 nm using an automated plate reader to determine the relative cell growth.[5]
- 5. Data Analysis:
- The absorbance data is used to calculate the percentage of growth inhibition at each drug concentration.
- From these values, the GI50, TGI, and LC50 are determined.

## **Effects on Cell Cycle and Apoptosis**



While specific studies detailing the effects of **Yoshi-864** on the cell cycle and apoptosis are not readily available in recent literature, the known mechanism of action for alkylating agents provides a strong theoretical framework.

DNA damage induced by alkylating agents typically activates cell cycle checkpoints, particularly at the G1/S and G2/M transitions. This cell cycle arrest allows time for DNA repair. If the damage is too extensive to be repaired, the cell is triggered to undergo apoptosis.[3] This process is often mediated by the p53 tumor suppressor protein, a key regulator of both cell cycle arrest and apoptosis in response to DNA damage.

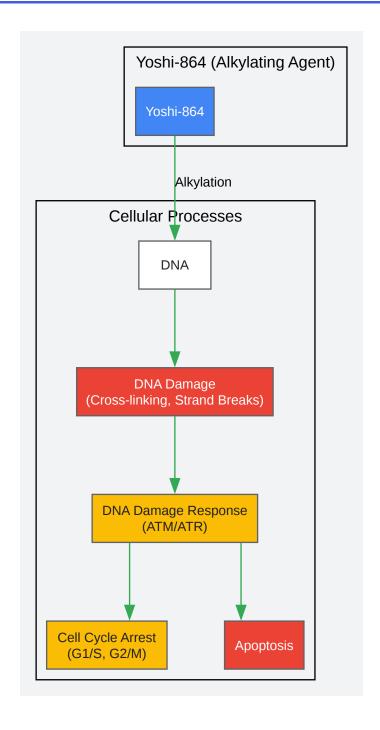
## **Signaling Pathways**

The signaling pathways activated by alkylating agents are complex and converge on the cellular response to DNA damage. Key pathways likely modulated by **Yoshi-864** include:

- DNA Damage Response (DDR) Pathway: This is the primary pathway activated. It involves
  sensor proteins that recognize DNA lesions, transducer kinases (such as ATM and ATR) that
  amplify the signal, and effector proteins that execute the cellular responses, including cell
  cycle arrest, DNA repair, and apoptosis.
- p53 Signaling Pathway: As mentioned, p53 is a critical downstream effector of the DDR pathway. Its activation can lead to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
- MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, can also be activated by cellular stress, including DNA damage, and contribute to the apoptotic response.

### **Visualizations**





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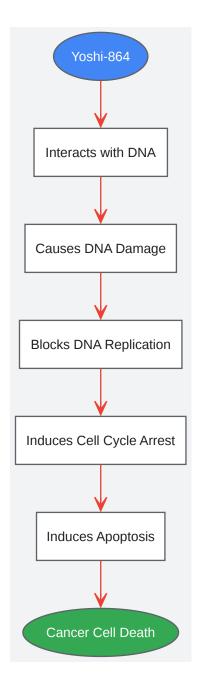
Caption: General signaling pathway of **Yoshi-864** as an alkylating agent.



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Caption: Experimental workflow for the NCI-60 screen.



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Caption: Logical flow of Yoshi-864's presumed effects on cancer cells.

### Conclusion

**Yoshi-864** demonstrates broad in vitro anti-cancer activity consistent with its classification as an alkylating agent. The NCI-60 data provides a valuable resource for understanding its



potency across a diverse range of cancer cell lines. While specific, contemporary studies on the detailed molecular mechanisms of **Yoshi-864** are limited, its effects on the cell cycle, apoptosis, and DNA damage response pathways can be inferred from the well-established pharmacology of its drug class. Further research would be beneficial to elucidate the specific signaling cascades and molecular targets that are uniquely modulated by **Yoshi-864** in different cancer contexts.

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